

Application Note: Determination of Volatile Nitrosamines in Sartans by Headspace GC-MS

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Compound of Interest

Compound Name: *N*-Nitrosodiethylamine

Cat. No.: B121230

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Introduction

Recent discoveries of N-nitrosodimethylamine (NDMA) and **N-nitrosodiethylamine** (NDEA) in angiotensin II receptor blocker (ARB) medications, commonly known as sartans, have raised significant safety concerns.[1][2][3] These compounds are classified as probable human carcinogens, and their presence in pharmaceuticals is considered unacceptable.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in drug products.[4]

This application note provides a detailed protocol for the sensitive and reliable quantification of volatile nitrosamines in sartan drug substances and products using a headspace gas chromatography-mass spectrometry (HS-GC-MS) method. The headspace technique is advantageous as it minimizes matrix interference and prevents contamination of the GC-MS system, leading to robust and reliable results.[5][6]

Experimental Protocols

This section details the necessary reagents, standards, and step-by-step procedures for sample preparation and analysis. The method is based on established protocols and scientific publications.[1][7][8]

Materials and Reagents

- Solvents: Dimethyl sulfoxide (DMSO, >99.5%), Dichloromethane (DCM), Methanol (MeOH)
- Standards: N-Nitrosodimethylamine (NDMA), **N-Nitrosodiethylamine (NDEA)**, N-Nitrosoethylisopropylamine (NEIPA), N-Nitrosodiisopropylamine (NDIPA) certified reference standards.
- Internal Standards: NDMA-d6, NDEA-d4
- Vials: 20 mL headspace vials with Teflon/Silicone septa caps.
- Sartan Samples: Active Pharmaceutical Ingredient (API) or finished drug product.

Standard Solution Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of each nitrosamine and internal standard in methanol.
- Intermediate Standard Mix (e.g., 10 µg/mL): Dilute the stock solutions in DMSO to create a mixed standard solution.
- Working Standard Solutions: Prepare a series of calibration standards by further diluting the intermediate standard mix with DMSO in 20 mL headspace vials. A typical calibration curve might range from 0.05 µg/mL to 100 µg/mL.[3][9] For working standards, a 1.0 mL aliquot of the calibration standard and 0.5 mL of the internal standard mix are added to a headspace vial containing 3.5 mL of DMSO.[7]

Sample Preparation

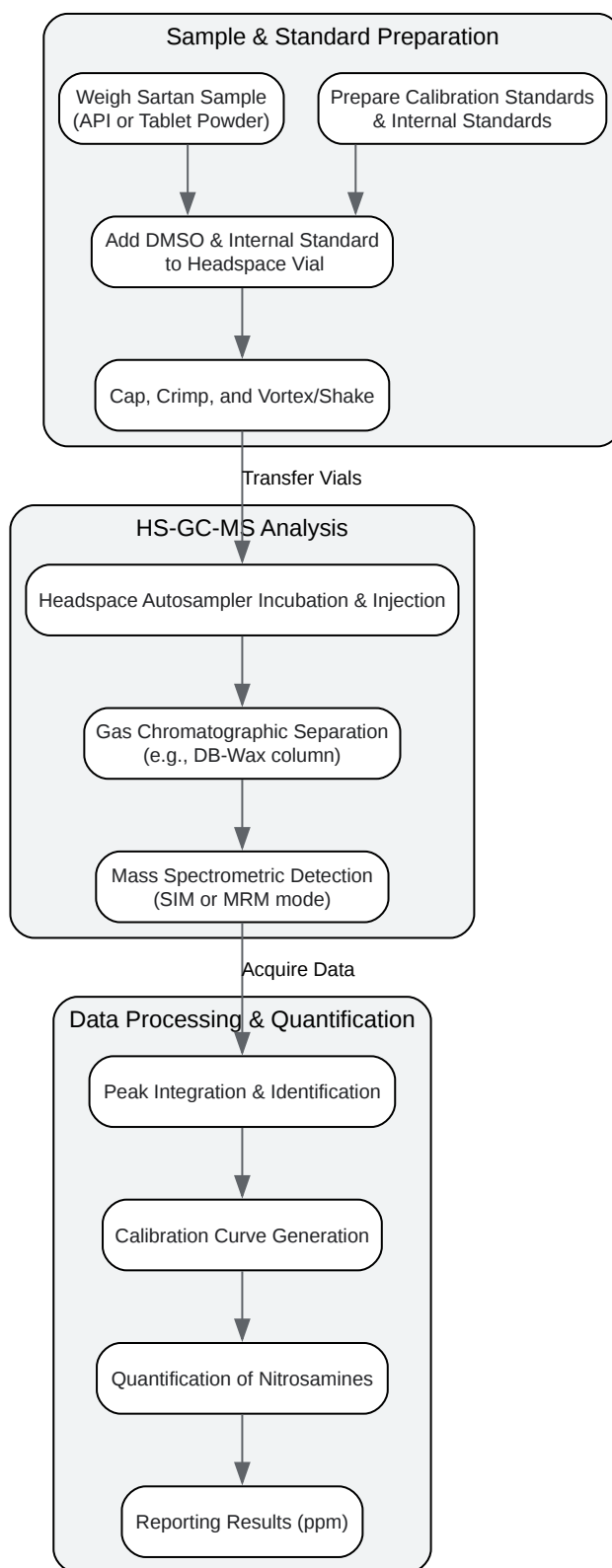
For Drug Substance (API):

- Accurately weigh approximately 500 mg of the sartan drug substance into a 20 mL headspace vial.[1]
- Add 4.5 mL of DMSO and 0.5 mL of the internal standard mix solution to the vial.[7]
- Immediately cap and crimp the vial.
- Vortex the vial to ensure the sample is completely dissolved.[1]

For Drug Product (Tablets):

- For tablets, if coated, remove the coating. Finely grind at least five tablets to obtain a homogenous powder.[\[8\]](#)
- Accurately weigh a portion of the ground tablet powder equivalent to a specific amount of the active ingredient (e.g., 320 mg of valsartan) into a 20 mL headspace vial.[\[7\]](#)
- Add 4.5 mL of DMSO and 0.5 mL of the internal standard mix solution to the vial.[\[7\]](#)
- Immediately cap and crimp the vial.
- Let the vial sit for approximately 10 minutes, then shake using a mechanical wrist-action shaker for at least 30 minutes or until the tablet contents are well-dispersed.[\[1\]](#)

HS-GC-MS Analysis Workflow



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Caption: Workflow for Nitrosamine Analysis in Sartans by HS-GC-MS.

Instrumental Parameters

The following are typical instrumental parameters. These should be optimized for the specific instrument and application.

Parameter	Value
Headspace Autosampler	
Oven Temperature	80 - 120 °C
Needle Temperature	130 - 150 °C
Transfer Line Temperature	150 - 170 °C
Incubation Time	15 - 30 min
Injection Volume	1 mL
Gas Chromatograph	
Column	DB-Wax, 30 m x 0.25 mm, 0.5 µm film thickness, or equivalent[1][7]
Carrier Gas	Helium, constant flow at 1 mL/min[8]
Inlet Temperature	250 °C[8]
Injection Mode	Splitless[8]
Oven Program	Initial 40°C for 2 min, ramp at 20°C/min to final temperature[6]
Mass Spectrometer	
Ionization Mode	Electron Impact (EI), 70 eV[10]
Ion Source Temperature	230 °C[10]
Acquisition Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[8][10]
Monitored Ions (m/z)	NDMA: 74, NDEA: 102, NEIPA: 116, NDIPA: 130[5][6]

Data Presentation and Quantitative Performance

The method should be validated according to ICH Q2(R1) guidelines.[8] Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Linearity

The method should demonstrate excellent linearity over the concentration range, with correlation coefficients (R^2) typically greater than 0.99.[3][9]

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of the method is critical for detecting nitrosamines at the low levels required by regulatory agencies.

Nitrosamine Impurity	LOD (ppm)	LOQ (ppm)	Reference
NDMA	0.01 - 0.05	0.05 - 0.3	[1][7]
NDEA	0.01	0.05	[7]
NEIPA	0.025	0.05	[7]
NDIPA	0.025	0.05	[7]

Note: LOD and LOQ values can vary depending on the specific sartan matrix and instrumentation.

Accuracy and Precision

Accuracy is typically assessed by spike-recovery experiments at different concentration levels, with recovery values expected to be within 80-120%.[8] Precision, measured as the relative standard deviation (%RSD), should be $\leq 15\%$.[3][9]

Parameter	Acceptance Criteria	Reference
Accuracy	85-115% Recovery	[3][9]
Precision (%RSD)	$\leq 10\%$	[3][9]

Conclusion

The headspace GC-MS method described provides a robust, sensitive, and selective approach for the routine quality control of volatile nitrosamine impurities in sartan drug substances and products. The simple sample preparation and high sensitivity of the method make it suitable for high-throughput analysis, enabling pharmaceutical manufacturers to ensure the safety and quality of their products in compliance with global regulatory standards.

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